molecular formula C₁₆H₂₇NO₆ B1142335 加巴喷丁恩卡比钠 CAS No. 912486-72-7

加巴喷丁恩卡比钠

货号: B1142335
CAS 编号: 912486-72-7
分子量: 329.39
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Restless Legs Syndrome

Gabapentin enacarbil is primarily indicated for the treatment of moderate-to-severe primary restless legs syndrome. Clinical trials have demonstrated that a daily dose of 600 mg significantly alleviates symptoms associated with this condition. Improvements were noted in pain scores, sleep quality, and overall mood outcomes . The effects are sustained over longer periods, with lower relapse rates compared to placebo treatments .

Clinical Trial Data:

  • Study Design: Double-blind, multicenter trials.
  • Duration: 12 weeks.
  • Results: Significant symptom improvement across various severity levels and prior treatment backgrounds .

Postherpetic Neuralgia

Gabapentin enacarbil is also effective in managing postherpetic neuralgia, a common complication following herpes zoster infection. Its efficacy in reducing pain has been supported by clinical evidence, although it is less frequently studied compared to its use in restless legs syndrome .

Pharmacokinetics

Gabapentin enacarbil exhibits favorable pharmacokinetic properties:

  • Absorption: High bioavailability (74.1% on average), with low interindividual variability.
  • Peak Concentration: Achieved within 5.2 to 8.2 hours post-administration.
  • Dose Proportionality: Provides sustained exposure to gabapentin across varying doses .

Table 1: Pharmacokinetic Parameters of Gabapentin Enacarbil

ParameterValue Range
Maximum Concentration (μg/mL)6.4 – 7.9
Time to Maximum Concentration5.2 – 8.2 hours
Area Under Curve (μg·h/mL)70.8 – 109.4
Bioavailability64.8% – 82.9%

Safety and Tolerability

The safety profile of gabapentin enacarbil is generally favorable:

  • Common Side Effects: Somnolence, dizziness, headache, and nausea.
  • Serious Adverse Events: Rarely reported; no significant hepatic toxicity observed during clinical trials .
  • Long-term Use: Patients typically tolerate long-term therapy well, with few discontinuations due to adverse effects .

Off-Label Uses

While primarily indicated for restless legs syndrome and postherpetic neuralgia, gabapentin enacarbil has been explored for other neuropathic pain syndromes with mixed results. Its potential off-label uses include:

  • Fibromyalgia
  • Anxiety disorders
  • Alcohol withdrawal management
  • Chronic pain conditions .

作用机制

Target of Action

Gabapentin Enacarbil primarily targets the Voltage-dependent calcium channel subunits alpha-2/delta-1 and alpha-2/delta-2 . These channels play a crucial role in the transmission of pain signals in the nervous system.

Mode of Action

It is believed to involve the descending noradrenergic system, leading to the activation of spinalalpha2-adrenergic receptors . This interaction inhibits the release of excitatory neurotransmitters, reducing neuronal excitability and thus alleviating pain.

Biochemical Pathways

Gabapentin Enacarbil, as a prodrug of gabapentin, is absorbed throughout the intestinal tract by high-capacity nutrient transporters, including the proton-linked monocarboxylate transporter, MCT-1 . Once absorbed, it undergoes extensive first-pass hydrolysis by nonspecific carboxylesterases, primarily in enterocytes and to a lesser extent in the liver, to gabapentin .

Pharmacokinetics

Gabapentin Enacarbil is designed for increased oral bioavailability over gabapentin . It is rapidly absorbed throughout the intestine via two high-capacity nutrient transporters, sodium-dependent multivitamin transporters and monocarboxylate transporter type-1 (MCT-1), and subsequently undergoes extensive first-pass hydrolysis by nonspecific carboxylesterases . The volume of distribution is 76L, and gabapentin plasma protein binding is less than 3% .

Result of Action

The physiological effects of Gabapentin Enacarbil are the same as gabapentin . In the context of postherpetic neuralgia (PHN), gabapentin prevents allodynia and hyperalgesia . It has been shown to be well-tolerated and reasonably effective in the treatment of restless legs syndrome .

Action Environment

The action of Gabapentin Enacarbil can be influenced by environmental factors such as food intake. Human trials have shown that it produces extended release of gabapentin with almost twice the overall bioavailability, especially when taken with a fatty meal . Therefore, the timing and content of meals can significantly impact the drug’s efficacy and stability.

生化分析

Biochemical Properties

Gabapentin Enacarbil Sodium Salt interacts with the alpha-2-delta subunit of voltage-dependent calcium channels in the central nervous system . This interaction inhibits the influx of calcium ions, reducing the release of excitatory neurotransmitters and thus exerting its anticonvulsant and analgesic effects .

Cellular Effects

Gabapentin Enacarbil Sodium Salt influences cell function by modulating calcium-mediated signaling events . It can alter the function of neurons by reducing the release of excitatory neurotransmitters, thereby decreasing neuronal excitability .

Molecular Mechanism

It is believed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors . This leads to a decrease in the release of excitatory neurotransmitters, contributing to its anticonvulsant and analgesic effects .

Temporal Effects in Laboratory Settings

In clinical trials, Gabapentin Enacarbil Sodium Salt has shown sustained and dose-proportional exposure to gabapentin over a 12-week period . This indicates the product’s stability and its long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on Gabapentin Enacarbil Sodium Salt in animal models are limited, gabapentin, the active metabolite, has been studied extensively. The effects of gabapentin have been shown to vary with different dosages, with higher doses often resulting in more pronounced effects .

Metabolic Pathways

Gabapentin Enacarbil Sodium Salt is metabolized into gabapentin in the body . It does not interact with any of the major cytochrome P450 enzymes, suggesting that it has a low potential for drug-drug interactions .

Transport and Distribution

Gabapentin Enacarbil Sodium Salt is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . This allows for efficient absorption and distribution within the body .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas rich in voltage-dependent calcium channels, such as the membranes of neurons .

准备方法

Synthetic Routes and Reaction Conditions: Gabapentin enacarbil sodium salt is synthesized through a series of chemical reactions involving the esterification of gabapentin. The process typically involves the reaction of gabapentin with isobutyric acid and subsequent esterification with ethyl chloroformate . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like tertiary amines .

Industrial Production Methods: Industrial production of gabapentin enacarbil sodium salt involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography .

化学反应分析

Types of Reactions: Gabapentin enacarbil sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

生物活性

Gabapentin enacarbil sodium salt, also known as XP13512, is a prodrug of gabapentin, designed to enhance the pharmacokinetic properties of gabapentin. This compound has gained attention for its potential applications in treating conditions such as neuropathic pain and restless legs syndrome (RLS). This article explores the biological activity of gabapentin enacarbil sodium salt, including its pharmacokinetics, mechanisms of action, and clinical efficacy.

1. Pharmacokinetics

Gabapentin enacarbil is rapidly converted to gabapentin after oral administration. The conversion occurs primarily via non-specific carboxylesterases in the enterocytes and liver. Once metabolized, gabapentin exhibits a predictable pharmacokinetic profile characterized by:

  • Bioavailability : Studies indicate that the bioavailability of gabapentin following an oral dose of gabapentin enacarbil ranges from 42% to 100%, with a mean bioavailability of approximately 74.1% . This variability is significantly lower than that observed with traditional gabapentin formulations.
  • Peak Concentration : The maximum concentration (Cmax) of gabapentin generally occurs between 5.2 to 8.2 hours post-administration .
  • Area Under Curve (AUC) : The AUC values suggest sustained exposure to gabapentin, enhancing its therapeutic effects .

Gabapentin enacarbil acts primarily through modulation of voltage-gated calcium channels. It binds to the alpha-2-delta subunit of these channels, which reduces excitatory neurotransmitter release, thereby exerting its analgesic and anticonvulsant effects .

Additionally, gabapentin enacarbil is recognized as a substrate for high-capacity nutrient transporters such as the monocarboxylate transporter type 1 (MCT-1) and sodium-dependent multivitamin transporter (SMVT), facilitating its absorption in the gastrointestinal tract .

3.1 Restless Legs Syndrome

Gabapentin enacarbil has been evaluated for its efficacy in treating RLS in various clinical trials. A notable study involving Japanese patients demonstrated significant improvements in International Restless Legs Syndrome Rating Scale (IRLS) scores compared to placebo:

Dose (mg)Mean Change in IRLS Scorep-value
Placebo-8.96-
600-11.100.014
900-10.280.014
1200-11.380.011

The study concluded that all doses were effective, with the 600 mg dose being a suitable target for treatment .

3.2 Pain Management

Gabapentin enacarbil has shown promise in animal models for preventing allodynia and hyperalgesia, similar to other marketed anticonvulsants . Clinical observations have confirmed its effectiveness in managing neuropathic pain conditions.

4. Safety Profile

The safety profile of gabapentin enacarbil has been assessed through various studies:

  • Adverse Events : Common adverse events include somnolence, dizziness, and nasopharyngitis, typically mild to moderate in severity . A dose-dependent increase in adverse events was noted.
  • QT Interval Prolongation : Concerns regarding potential QT interval prolongation have been raised; however, studies have indicated no significant risk associated with gabapentin enacarbil .

5. Conclusion

Gabapentin enacarbil sodium salt represents a significant advancement in the management of conditions like RLS and neuropathic pain due to its improved pharmacokinetic properties and consistent bioavailability compared to traditional gabapentin formulations. Ongoing research will continue to elucidate its full therapeutic potential and safety profile.

属性

CAS 编号

912486-72-7

分子式

C₁₆H₂₇NO₆

分子量

329.39

同义词

1-[[(1-(Isobutanoyloxy)ethoxy)carbonyl]aminomethyl]cyclohex-1-ylacetic Acid Sodium Salt;  Horizant Sodium Salt;  Regnite Sodium Salt;  XP 13512 Sodium Salt

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。